molecular formula C9H7BrFN B1523620 6-bromo-4-fluoro-7-methyl-1H-indole CAS No. 1167056-57-6

6-bromo-4-fluoro-7-methyl-1H-indole

Cat. No.: B1523620
CAS No.: 1167056-57-6
M. Wt: 228.06 g/mol
InChI Key: SKWGWBUZBOOZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-7-methyl-1H-indole is a halogenated indole derivative characterized by the presence of bromine, fluorine, and methyl groups on the indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by sequential halogenation of indole. Starting with 7-methylindole, bromination can be achieved using bromine in the presence of a catalyst like ferric bromide (FeBr3). Subsequent fluorination can be performed using diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 4-position.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromo and fluoro groups. This involves the use of boronic acids or boronates and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Bromination: Bromine (Br2), ferric bromide (FeBr3)

  • Fluorination: Diethylaminosulfur trifluoride (DAST)

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives

  • Reduction: Reduced indole derivatives

  • Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

6-Bromo-4-fluoro-7-methyl-1H-indole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and dyes.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-7-methyl-1H-indole

  • 6-Bromo-4-fluoro-1H-indole

  • 7-Methyl-1H-indole

Uniqueness: 6-Bromo-4-fluoro-7-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in research and industry.

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

6-bromo-4-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWGWBUZBOOZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694634
Record name 6-Bromo-4-fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-57-6
Record name 6-Bromo-4-fluoro-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-fluoro-7-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-bromo-4-fluoro-7-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-bromo-4-fluoro-7-methyl-1H-indole
Reactant of Route 4
6-bromo-4-fluoro-7-methyl-1H-indole
Reactant of Route 5
6-bromo-4-fluoro-7-methyl-1H-indole
Reactant of Route 6
6-bromo-4-fluoro-7-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.